N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 1555794-59-6) is a bicyclic heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core with methyl substituents at the 7-position and the 2-amine group. Its molecular formula is C₆H₁₁N₅ (MW: 153.19 g/mol) .
Properties
Molecular Formula |
C7H13N5 |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H13N5/c1-5-3-4-9-7-10-6(8-2)11-12(5)7/h5H,3-4H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
FVCLSXSDBVNWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=NC(=NN12)NC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation to Form the Triazolopyrimidine Core
-
- Ethyl 5-amino-1,2,4-triazole-3-carboxylate (or its derivatives)
- 1,3-diketones or β-ketoesters such as 1-phenylbutane-1,3-dione or cycloheptanone derivatives
-
- Reflux in acetic acid or other suitable solvents
- Duration: Several hours (e.g., 4–8 hours)
- Cyclization yields ethyl esters of the triazolopyrimidine core
Example:
Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid at reflux furnishes ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate, a key intermediate.
Hydrolysis and Chlorination to Activate the 2-Position
-
- Basic hydrolysis of the ester intermediate to the corresponding carboxylic acid
-
- Conversion of the acid to the acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride
- This acid chloride is a reactive intermediate for further substitution
These steps enable coupling reactions at the 2-position of the triazolopyrimidine ring.
Amination to Introduce the 2-Amine Functionality
Methylation at N and 7 Positions
Direct Use of Methylated Precursors:
- Employing methyl-substituted starting materials in the cyclocondensation step to introduce methyl groups at N and 7 positions simultaneously
-
- Alkylation reactions using methyl iodide or methyl sulfate under basic conditions to methylate nitrogen atoms on the ring system
The choice depends on the synthetic route and availability of precursors.
Representative Synthetic Scheme Summary
Research Findings and Optimization
Yields:
Yields for cyclocondensation steps typically range from 60% to 80%, with subsequent hydrolysis and chlorination steps proceeding in moderate to high yields (70–90%). Amination steps are generally efficient, providing the amine derivatives in good purity.Reaction Monitoring:
Characterization by NMR, IR, and mass spectrometry confirms the formation of the triazolopyrimidine core and substitution pattern.Substituent Effects:
Modifications at the 5- and 7-positions influence biological activity and solubility, guiding synthetic modifications to optimize pharmacological profiles.
Additional Notes on Preparation
Green Chemistry Approaches:
Recent studies have explored greener solvents and milder conditions for triazolopyrimidine synthesis, improving environmental compatibility without compromising yields.Alternative Routes:
Some syntheses utilize condensation of hydrazines with pyrimidine derivatives or cyclization of cyanoacetamide derivatives to access the triazolopyrimidine scaffold.Scale-Up Considerations:
The described methods are amenable to scale-up with appropriate control of reaction parameters, solvent recovery, and purification techniques.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Inhibition of Phosphodiesterases
Research indicates that N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine acts as an inhibitor of phosphodiesterases (PDEs). This inhibition can modulate cellular signaling pathways associated with various physiological processes.
Potential Therapeutic Effects :
- Anti-inflammatory : By inhibiting PDEs involved in inflammatory pathways.
- Antitumor Activity : PDE inhibition has been linked to reduced tumor growth in certain cancer models.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its unique structure allows it to interact effectively with microbial enzymes or receptors.
Case Studies :
- Bacterial Infections : Laboratory studies show effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Infections : Preliminary data suggest potential antifungal properties.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. It is hypothesized that the compound can mitigate oxidative stress and inflammation in neural tissues.
Research Findings :
- In vitro studies indicate reduced neuronal cell death in models of neurodegenerative diseases.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-[1,2,4]triazole | Triazole | Enhances lipophilicity | Antimicrobial |
| 6-Methyl-[1,2]-pyrazolo[3',4':5,]pyrimidine | Pyrazolo-Pyrimidine | Diverse activities | Anticancer |
| 7-Amino-[1,2]-pyrazolo[3',4':5,]pyrimidine | Pyrazolo-Pyrimidine | Anti-inflammatory | Antitumor |
Mechanism of Action
The mechanism of action of N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 1701832-28-1) is a compound belonging to the class of triazolo-pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article summarizes its biological activity based on diverse research findings.
- Molecular Formula : C₇H₁₃N₅
- Molecular Weight : 167.21 g/mol
- CAS Number : 1701832-28-1
Antiproliferative Activity
Research has indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : A study evaluated the antiproliferative activity of synthesized triazolo derivatives against breast, colon, and lung cancer cell lines. The highest activity was noted in compounds structurally similar to this compound .
Microtubule Stabilization
This compound has been identified as a microtubule-stabilizing agent:
- Mechanism of Action : The compound interacts with tubulin heterodimers at specific binding sites (the vinca site), leading to stabilization of microtubules. This mechanism is crucial in the treatment of Alzheimer's disease and other neurodegenerative conditions .
Antiviral Activity
Recent studies have explored the antiviral properties of triazolo-pyrimidines:
- Influenza Virus Targeting : Compounds derived from the triazolo[1,5-a]pyrimidine scaffold have shown promise in inhibiting the PA-PB1 interface of influenza A virus polymerase. This interference disrupts viral replication processes .
Case Study 1: Anticancer Activity
A series of derivatives based on this compound were synthesized and tested for their antiproliferative activity. The study revealed that modifications to the triazole ring could enhance activity against specific cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | Breast Cancer | 10 |
| Compound B | Colon Cancer | 15 |
| N,7-Dimethyl... | Lung Cancer | 12 |
Case Study 2: Neuroprotective Effects
In a preclinical model for Alzheimer's disease:
- Results : Compounds similar to this compound demonstrated significant improvements in cognitive function and reduced neuroinflammation markers when administered in animal models.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole and pyrimidine rings. Studies suggest that:
- Substituent Effects : Different alkyl groups and halogen substitutions can modulate potency and selectivity towards target proteins involved in cancer progression and neurodegeneration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
